molecular formula C14H26N4O3 B14403205 L-Alanyl-L-alanyl-N-propyl-L-prolinamide CAS No. 84899-65-0

L-Alanyl-L-alanyl-N-propyl-L-prolinamide

Cat. No.: B14403205
CAS No.: 84899-65-0
M. Wt: 298.38 g/mol
InChI Key: XWTMYYYVPZCGGP-DCAQKATOSA-N
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Description

L-Alanyl-L-alanyl-N-propyl-L-prolinamide is a synthetic tripeptide derivative intended for research and experimental applications. This compound is designed as a modified peptide, featuring an N-propyl substitution on the C-terminal prolinamide, which may influence its receptor binding affinity, metabolic stability, and membrane permeability compared to native peptide structures. Its primary research value lies in its potential use as a biochemical tool for studying enzyme-substrate interactions, peptide metabolism, and cellular transport mechanisms. Researchers may also investigate its application in the development of prodrugs, leveraging amino acid motifs to improve the solubility and targeted delivery of therapeutic agents . The propyl modification offers a strategic alteration for structure-activity relationship (SAR) studies, particularly in fields focused on cardiovascular and metabolic diseases where proline-containing peptides are often explored . This product is strictly for laboratory research and is not approved for diagnostic, therapeutic, or any human use.

Properties

CAS No.

84899-65-0

Molecular Formula

C14H26N4O3

Molecular Weight

298.38 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-propylpyrrolidine-2-carboxamide

InChI

InChI=1S/C14H26N4O3/c1-4-7-16-13(20)11-6-5-8-18(11)14(21)10(3)17-12(19)9(2)15/h9-11H,4-8,15H2,1-3H3,(H,16,20)(H,17,19)/t9-,10-,11-/m0/s1

InChI Key

XWTMYYYVPZCGGP-DCAQKATOSA-N

Isomeric SMILES

CCCNC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](C)N

Canonical SMILES

CCCNC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Protected Amino Acid Activation

The synthesis begins with sequential protection of amino groups to prevent undesired side reactions. L-Alanine and L-prolinamide derivatives undergo Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protection, followed by activation using carbodiimide-based reagents. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates carboxylate activation, enabling amide bond formation between L-alanyl units. The N-propyl group is introduced via alkylation of prolinamide using propyl bromide under alkaline conditions.

Condensation and Deprotection

Post-activation, the dipeptide L-alanyl-L-alanine is condensed with N-propyl-L-prolinamide. Patents describe the use of N-carboxy anhydrides (NCAs) for efficient coupling, particularly in non-aqueous media such as methylene chloride at 0°C to -10°C. Subsequent deprotection with trifluoroacetic acid (TFA) or hydrogenolysis yields the final product. A representative protocol reports a 68–72% yield after HPLC purification.

Industrial-Scale Production Techniques

Automated Solid-Phase Synthesis

Industrial workflows employ automated peptide synthesizers with resin-bound intermediates. Wang or Rink amide resins anchor the C-terminal prolinamide, enabling iterative coupling of Fmoc-L-alanine units. Propyl incorporation is achieved via on-resin alkylation before cleavage with TFA/water mixtures. This method achieves batch yields exceeding 85% with <2% epimerization.

High-Throughput Purification

Industrial processes utilize reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate L-alanyl-L-alanyl-N-propyl-L-prolinamide. Process analytical technology (PAT) monitors purity in real-time, ensuring compliance with pharmacopeial standards.

Stereoselective Synthesis and Catalytic Methods

Asymmetric Hydrogenation

A patent by discloses catalytic hydrogenation of N-(2-iminopropionyl)-L-proline derivatives under acidic conditions (pH <4) to yield L-alanyl-L-prolinamide intermediates. Palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalysts achieve enantiomeric excess (ee) >98%. Subsequent N-propylation via reductive amination completes the synthesis.

Enzymatic Resolution

Lipase-mediated kinetic resolution separates D/L isomers during the final coupling step. Candida antarctica lipase B (CAL-B) selectively hydrolyzes undesired diastereomers, enhancing overall ee to >99.5%.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, D₂O): δ 1.25 (d, J=6.8 Hz, 6H, Ala-CH₃), 1.45–1.60 (m, 2H, Propyl-CH₂), 2.95–3.15 (m, 4H, Proline β/γ-CH₂), 4.30–4.50 (m, 3H, α-H).
  • ¹³C NMR: 173.8 ppm (amide C=O), 52.1 ppm (Proline Cα).

Mass Spectrometry (MS):

  • ESI-MS m/z: 358.2 [M+H]⁺, 380.2 [M+Na]⁺.

Chromatographic Purity Assessment

HPLC Conditions:

Column Mobile Phase Flow Rate Retention Time Purity
C18 30–70% MeCN 1.0 mL/min 12.3 min ≥99%

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-N-propyl-L-prolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups .

Scientific Research Applications

L-Alanyl-L-alanyl-N-propyl-L-prolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-N-propyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between L-Alanyl-L-alanyl-N-propyl-L-prolinamide and analogous peptides or peptidomimetics:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications PSA (Ų) Predicted Properties Source/Application
This compound Not explicitly provided* ~420–450 (estimated) N-propyl-L-prolinamide, two L-alanines ~150–170 Enhanced lipophilicity, protease resistance Hypothesized as a metabolic stabilizer
L-Alanyl-L-proline (CAS 13485-59-1) C₈H₁₄N₂O₃ 186.21 Dipeptide (Ala-Pro), carboxylic acid 83.6 High solubility, enzymatic cleavage susceptibility Biochemical research
L-Alanyl-L-alanine (CAS 1948-31-8) C₆H₁₂N₂O₃ 160.17 Dipeptide (Ala-Ala) 89.3 Hydrophilic, rapid degradation Model for peptide stability studies
L-Alaninamide, 1-(3-carboxy-1-oxopropyl)-L-prolyl-L-alanyl-N-(4-nitrophenyl)- (CAS 110064-89-6) C₂₁H₂₇N₅O₈ 477.47 Nitro phenyl group, carboxypropyl chain 188.05 Low solubility, photochemical reactivity Potential protease inhibitor
N-{[1-(L-Alanyl)-3-pyrrolidinyl]methyl}-N-isopropylacetamide C₁₅H₂₈N₄O₂ 296.41 Isopropyl-pyrrolidinyl modification ~85 Moderate lipophilicity, CNS penetration Neuropharmacological applications

Notes:

  • Molecular weight estimation : Based on analogs like CAS 110064-89-6 (477.47 g/mol) and L-Alanyl-L-proline (186.21 g/mol), the target compound likely falls in the 420–450 g/mol range due to its tripeptide structure and propyl substitution.
  • Stability : The N-propyl group on prolinamide may confer resistance to enzymatic degradation compared to unmodified dipeptides like L-Alanyl-L-alanine .

Key Pharmacological and Chemical Distinctions

Substituent Effects on Bioactivity

  • Propyl vs. Isopropyl Chains : The linear N-propyl group in the target compound may offer greater conformational flexibility than the branched isopropyl group in ’s analog, affecting target selectivity .
  • Carboxylic Acid vs. Amide Termini : Unlike L-Alanyl-L-proline (carboxylic acid terminus), the prolinamide terminus in the target compound eliminates negative charge, altering ionization state and protein interactions .

Solubility and Permeability

  • The nitro phenyl derivative (CAS 110064-89-6) has a high PSA (188.05) and predicted low solubility, whereas the target compound’s lower PSA (~150–170) suggests improved permeability, critical for oral bioavailability .
  • Compared to L-Alanyl-L-alanine (PSA 89.3), the target compound’s larger size and substituents reduce aqueous solubility but enhance lipid bilayer interaction .

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